Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a triazolopyridazine core linked to a benzoate ester via a thioacetamido bridge. This structure combines aromatic, sulfur-containing, and ester functional groups, making it a candidate for diverse biological applications, including enzyme inhibition and antimicrobial activity.
Properties
IUPAC Name |
methyl 4-[[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c1-29-21(28)15-7-9-16(10-8-15)22-18(27)13-30-19-12-11-17-23-24-20(26(17)25-19)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYBUUCFTZBQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine structure. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone or β-diketone precursors. The phenyl group is introduced through subsequent aromatic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in modifying the phenyl group or the triazolo ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions often involve hydrogen gas in the presence of a catalyst.
Substitution reactions typically use nucleophiles like amines or thiols under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Synthesis Pathway
The synthesis of Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate typically involves several steps:
- Formation of Triazolopyridazine Core : Cyclization reactions using hydrazine derivatives and appropriate nitriles.
- Introduction of the Phenyl Group : Achieved through palladium-catalyzed cross-coupling reactions.
- Acetamide Formation : Final step involving the reaction of the triazolopyridazine with an acetamide derivative.
Anticancer Properties
Recent studies have highlighted the compound's antitumor activity . It has been evaluated against various cancer cell lines using the MTT assay. For instance:
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231 and MCF-7). Comparative studies indicated that it outperformed traditional chemotherapeutics like Cisplatin in certain assays.
The biological activity can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Interferes with cell cycle progression leading to apoptosis in cancer cells.
- DNA Binding : The triazole moiety enhances DNA binding affinity, resulting in increased photocleavage activity.
- Anti-inflammatory Effects : Some derivatives exhibit COX-II inhibitory activity, which may reduce inflammation associated with tumor growth.
Antimicrobial Properties
The compound has also shown promise in biological research for its antimicrobial properties. Studies indicate that it can inhibit various bacterial strains, making it a candidate for developing new antimicrobial agents.
Industrial Applications
In the industrial sector, this compound is utilized in producing various chemical products including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.
Mechanism of Action
The mechanism by which Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Core Structure and Functional Group Variations
The compound’s triazolopyridazine core is shared with several analogs, but substituents and linking groups vary significantly:
Key Observations :
- Substituent Impact : The phenyl group in the target compound may enhance aromatic stacking interactions compared to ethyl or pyridinyl substituents in analogs (e.g., AZD5153, I-6230).
- Linker Flexibility: The thioacetamido bridge in the target compound introduces sulfur-based reactivity, contrasting with sulfonyl () or amino linkers ().
Pharmacological and Physicochemical Properties
- Solubility : The benzoate ester in the target compound may improve lipid solubility compared to carboxylic acid analogs (e.g., 2-({3-ethyl...}sulfonyl)acetic acid).
- Bioactivity : While direct data are lacking, AZD5153’s success as a BET inhibitor suggests triazolopyridazines with optimized substituents (e.g., methoxy, piperidyl) exhibit enhanced target engagement.
Biological Activity
Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound known for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly in cancer and antimicrobial research.
Chemical Structure and Properties
The compound features a triazolopyridazine moiety , an acetamide linkage , and a benzoate group , which contribute to its biological properties. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O4S |
| Molecular Weight | 423.52 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not determined |
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of Triazolopyridazine Core : The initial step involves cyclization reactions using hydrazine derivatives and appropriate nitriles.
- Introduction of the Phenyl Group : This is achieved through palladium-catalyzed cross-coupling reactions.
- Acetamide Formation : The final step involves the reaction of the triazolopyridazine with an acetamide derivative.
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : The triazolopyridazine moiety can intercalate with DNA, disrupting its structure and function, which is crucial for inducing apoptosis in cancer cells.
- Enzyme Inhibition : It inhibits enzymes such as topoisomerases and kinases that are vital for cancer cell proliferation.
- Induction of Apoptosis : The compound triggers programmed cell death pathways in malignant cells.
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds within the same chemical class. For instance:
- A study showed that triazoloquinazolinone derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7) with IC50 values ranging from 0.1 to 10 µM .
Antimicrobial Activity
Research has also indicated promising antimicrobial properties:
- Compounds similar to this compound demonstrated effective inhibition against bacterial strains like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
Case Studies
- Anticancer Study : In vitro assays revealed that derivatives of triazolo compounds significantly inhibited cell growth in breast cancer models, demonstrating a strong correlation between structural modifications and biological activity .
- Antimicrobial Evaluation : A series of thiazolopyridine derivatives were screened for their antibacterial efficacy against pathogenic bacteria, showing that certain modifications enhanced their potency compared to standard antibiotics like ciprofloxacin .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving heterocyclic condensation and functional group modifications. For example, analogous triazolopyridazine derivatives are prepared by refluxing precursors like substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Key factors include:
- Solvent choice : Absolute ethanol or toluene for controlled reactivity.
- Catalysts : Use of NaH in toluene for pyrazole formation .
- Temperature : Reflux conditions (70–80°C) to drive cyclization.
- Purification : Column chromatography or recrystallization (ethanol/water) to isolate pure products.
Yields typically range from 50–75%, depending on substituent reactivity and steric hindrance .
Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H NMR : Characteristic peaks for the methyl benzoate group (δ 3.8–4.0 ppm), aromatic protons (δ 7.2–8.5 ppm), and thioacetamido NH (δ 10–12 ppm) confirm connectivity .
- IR : Stretching vibrations for C=O (1700–1750 cm⁻¹), S–C (650–700 cm⁻¹), and N–H (3200–3400 cm⁻¹) .
- X-ray crystallography : Single-crystal studies (e.g., analogous triazolopyridazines) reveal planar heterocyclic cores and bond lengths consistent with conjugation (C–N: 1.32–1.38 Å; C–S: 1.70–1.75 Å) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally related compounds:
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (GHS Category 1B for acute toxicity) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How does the electronic configuration of substituents (e.g., phenyl, methoxy) influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Enhance electrophilicity of the triazole ring, facilitating nucleophilic attacks (e.g., thiol coupling) .
- Electron-donating groups (EDGs) : Increase π-conjugation, stabilizing intermediates in cyclization reactions .
- Biological impact : Methoxy groups improve solubility and binding to hydrophobic enzyme pockets (e.g., fungal 14α-demethylase), as shown in docking studies (PDB: 3LD6) .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values in antifungal assays)?
- Methodological Answer :
- Standardize assays : Use consistent fungal strains (e.g., Candida albicans ATCC 10231) and protocols (CLSI M27 guidelines).
- Control variables : Account for solvent effects (DMSO ≤1% v/v) and incubation time (24–48 hours) .
- Structural analogs : Compare derivatives with systematic substituent changes to identify SAR trends (e.g., chloro vs. methoxy at position 6) .
Q. What computational methods predict the compound’s interaction with biological targets, and how are docking results validated experimentally?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like 14α-demethylase. Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .
- Validation :
- In vitro enzyme inhibition : Measure IC₅₀ against purified 14α-demethylase .
- Mutagenesis studies : Modify key residues (e.g., Tyr118) to confirm binding site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
